Cobimetinib Fumarate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cobimetinib Fumarate is a small molecule inhibitor that targets a protein called MEK1/2. MEK1/2 is part of a signaling pathway called the MAPK pathway, which plays a crucial role in cell growth, proliferation, and differentiation []. By inhibiting MEK1/2, Cobimetinib Fumarate can interfere with these processes and potentially halt the growth and spread of cancer cells.

Understanding the Mechanism of Action

- Targeting the MAPK pathway: The MAPK pathway is a complex network of proteins that relays signals from the cell surface to the nucleus. When growth factors bind to receptors on the cell surface, they activate a cascade of proteins within the MAPK pathway, ultimately leading to increased cell proliferation and survival []. Cobimetinib Fumarate specifically inhibits MEK1/2, which is a key protein downstream in the MAPK pathway. By blocking MEK1/2, Cobimetinib Fumarate can prevent the transmission of growth signals to the nucleus, thereby halting uncontrolled cell division [].

Areas of Scientific Investigation

Melanoma research

Cobimetinib Fumarate has been most extensively studied in the context of melanoma, a type of skin cancer. Mutations in the BRAF gene, which is located upstream of MEK1/2 in the MAPK pathway, are common in melanoma. Cobimetinib Fumarate, in combination with another drug targeting BRAF, has shown promising results in clinical trials for the treatment of BRAF-mutant melanoma.

Beyond melanoma

Researchers are also investigating the potential application of Cobimetinib Fumarate in other cancers where the MAPK pathway is dysregulated. This includes cancers of the lung, colon, and ovaries [, , ]. Studies are ongoing to determine the efficacy and safety of Cobimetinib Fumarate in these settings, either alone or in combination with other therapies.

Understanding drug resistance

A significant challenge in cancer treatment is the development of resistance to therapy. Scientific research is also exploring the mechanisms by which cancer cells develop resistance to Cobimetinib Fumarate. This knowledge can help researchers develop strategies to overcome resistance and improve treatment outcomes [].

Cobimetinib fumarate is a potent, selective small molecule that acts as an inhibitor of mitogen-activated protein kinase kinase 1 (MAP2K1 or MEK1) and MEK2, integral components of the RAS/RAF/MEK/ERK signaling pathway. This compound is primarily used in the treatment of melanoma, specifically for patients with unresectable or metastatic melanoma harboring BRAF V600 mutations. Cobimetinib fumarate is marketed under the brand name Cotellic and is often administered in combination with vemurafenib, another targeted therapy that inhibits BRAF mutations. The combination enhances therapeutic efficacy by addressing the resistance mechanisms that often limit the effectiveness of monotherapy with BRAF inhibitors .

The biological activity of cobimetinib fumarate is centered around its role as a MEK inhibitor. By blocking MEK1 and MEK2, it disrupts the MAPK signaling cascade, which is crucial for cell proliferation and survival in many cancers. Preclinical studies have demonstrated that cobimetinib effectively inhibits tumor cell growth in models expressing BRAF mutations. This inhibition leads to reduced cellular proliferation and promotes apoptosis in cancer cells. The compound has shown significant clinical benefits when used in combination with vemurafenib, including improved progression-free survival rates in patients with BRAF V600E/K-mutated melanoma .

- Formation of the Core Structure: The synthesis begins with the construction of the azetidine ring and subsequent functionalization to introduce fluorine and iodine substituents on the aromatic rings.

- Coupling Reaction: The core structure is then coupled with appropriate acyl groups to form the final compound.

- Fumarate Salt Formation: Cobimetinib is converted to its fumarate salt form to enhance solubility and stability.

The detailed synthetic route can vary based on specific laboratory protocols but generally adheres to established organic synthesis methodologies .

Cobimetinib fumarate is primarily indicated for:

- Melanoma Treatment: In combination with vemurafenib for adults with unresectable or metastatic melanoma with BRAF V600E or V600K mutations.

- Histiocytic Neoplasms: Recently approved for use in treating certain histiocytic neoplasms.

Clinical trials have demonstrated that this combination therapy significantly improves progression-free survival compared to vemurafenib alone, making it a critical option in oncology for targeted therapy against specific genetic mutations .

Cobimetinib has been studied for its interactions with various drugs and biological pathways:

- Drug Interactions: It exhibits significant protein binding (approximately 95%) and is primarily metabolized by CYP3A4, indicating potential interactions with other medications metabolized by this enzyme.

- Combination Therapies: Research indicates enhanced efficacy when combined with phosphoinositide 3-kinase inhibitors, suggesting a synergistic effect that may improve anti-cancer outcomes .

Similar Compounds: Comparison

Several compounds share similarities with cobimetinib in terms of mechanism or therapeutic application:

| Compound Name | Mechanism | Indication | Unique Features |

|---|---|---|---|

| Vemurafenib | BRAF inhibitor | Melanoma (BRAF V600E/K mutations) | Directly targets BRAF mutations |

| Trametinib | MEK inhibitor | Melanoma (BRAF V600E/K mutations) | Similar action but distinct chemical structure |

| Selumetinib | MEK inhibitor | Various cancers including lung cancer | Focus on different cancer types |

| Binimetinib | MEK inhibitor | Melanoma (BRAF V600E/K mutations) | Developed for specific genetic profiles |

Cobimetinib's uniqueness lies in its specific design as a reversible inhibitor targeting both MEK1 and MEK2, along with its strategic use in combination therapies to overcome resistance mechanisms associated with BRAF inhibitors .

Molecular Formula and Weight Characterization

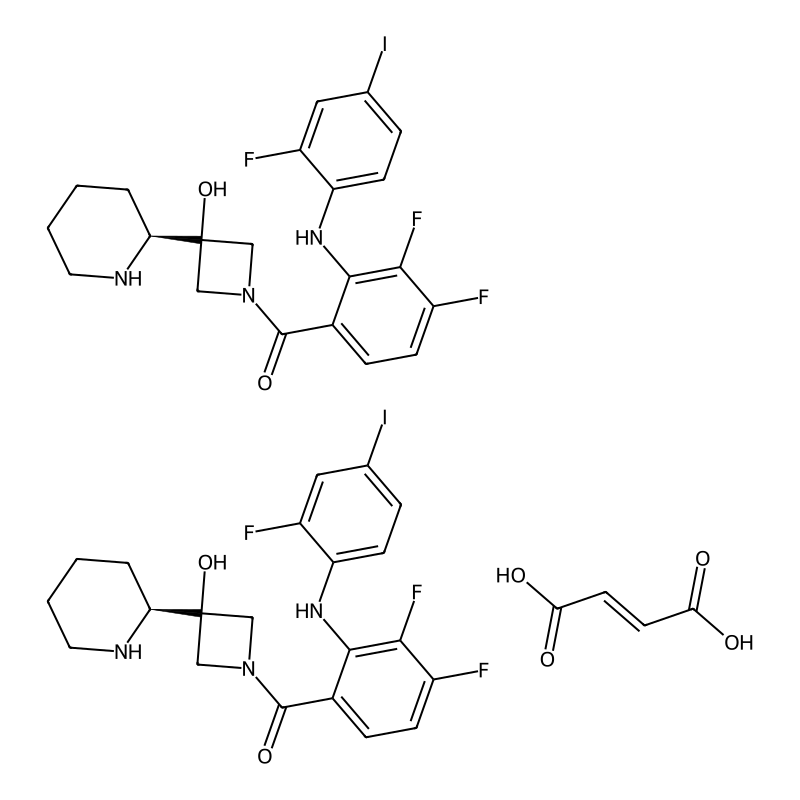

Cobimetinib fumarate represents a hemifumarate salt form of the mitogen-activated protein kinase kinase inhibitor cobimetinib, characterized by distinct molecular composition parameters that differentiate it from its parent free base compound [1] [2] [3]. The salt form exhibits a molecular formula of C₄₆H₄₆F₆I₂N₆O₈, which represents the combination of two molecules of cobimetinib with one molecule of fumaric acid [1] [20] [21]. This stoichiometric relationship results in a molecular weight of 1178.71 grams per mole for the complete salt complex [1] [20] [25].

The exact mass determination through high-resolution mass spectrometry reveals a precise value of 1178.1371 atomic mass units, while the monoisotopic mass has been calculated at 1178.137078 atomic mass units [3] [8]. These molecular weight characteristics reflect the incorporation of multiple halogen atoms, specifically six fluorine atoms and two iodine atoms within the salt structure [1] [2] [6].

| Parameter | Value | Reference Source |

|---|---|---|

| Molecular Formula (Salt) | C₄₆H₄₆F₆I₂N₆O₈ | Multiple databases [1] [2] [6] |

| Molecular Formula (Free Base) | C₂₁H₂₁F₃IN₃O₂ | Multiple databases [19] [20] [22] |

| Molecular Weight (Salt) | 1178.71 g/mol | FDA Documentation [20] [21] |

| Molecular Weight (Free Base) | 531.32 g/mol | FDA Documentation [20] [23] |

| Exact Mass (Salt) | 1178.1371 g/mol | KEGG Database [3] |

| Monoisotopic Mass (Salt) | 1178.137078 g/mol | ChemSpider [8] |

| Salt Stoichiometry | 2:1 (cobimetinib:fumaric acid) | Literature [1] [30] |

Structural Chemistry and Molecular Architecture

Core Scaffold Analysis and Functional Groups

The molecular architecture of cobimetinib fumarate centers around a complex heterocyclic scaffold comprising an azetidin-3-ol core structure substituted with a piperidin-2-yl group and a benzoyl moiety [1] [9] [25]. The core scaffold incorporates multiple functional group classes that contribute to its biological activity and physicochemical properties [12] [13].

The primary functional groups present in the cobimetinib portion include an azetidine ring system, a piperidine ring, and a benzamide linkage [1] [9]. The azetidine ring features a tertiary alcohol functionality at the 3-position, which serves as a critical structural element for the compound's interaction with its molecular targets [12] [31]. The piperidine ring adopts a chair conformation and contributes to the overall three-dimensional structure through its stereochemical configuration [20] [26].

The aromatic systems within the molecule consist of two substituted benzene rings connected through an amine linkage [1] [9]. The first benzene ring contains 3,4-difluoro substitution, while the second features 2-fluoro-4-iodo substitution patterns [1] [17] [19]. These halogen substitutions play crucial roles in modulating the compound's electronic properties and binding affinity [12] [15].

The fumarate component introduces additional functional groups, specifically two carboxylic acid moieties connected by an alkene bridge in the trans configuration [6] [7] [26]. This structural element contributes to the salt's stability and solubility characteristics [29] [30].

| Structural Feature | Description | Count per Molecule |

|---|---|---|

| Core Scaffold | Azetidin-3-ol with benzoyl and piperidin-2-yl substituents | 1 |

| Primary Functional Groups | Azetidine, piperidine, benzamide | 3 |

| Halogen Substituents | Fluorine and iodine atoms | 3 (free base), 6 (salt) |

| Nitrogen-containing Groups | Piperidine, azetidine, amine | 3 (free base), 6 (salt) |

| Oxygen-containing Groups | Hydroxyl, carbonyl, fumarate carboxylate | 2 (free base), 8 (salt) |

| Aromatic Rings | Substituted benzene rings | 2 |

| Saturated Rings | Piperidine and azetidine rings | 2 |

Stereochemistry and Conformational Analysis

Cobimetinib fumarate exhibits defined stereochemical characteristics that are essential for its biological activity and molecular recognition properties [20] [26]. The compound contains one chiral center located at the 2-position of the piperidine ring, which adopts the S-configuration [1] [20] [21]. This absolute stereochemistry has been confirmed through various analytical techniques and is critical for the compound's selectivity and potency [20] [28].

The stereochemical designation of the complete salt structure reveals two defined stereocenters within the dimeric cobimetinib component, maintaining the S-configuration at both chiral centers [2] [26]. Additionally, the fumarate moiety contributes one E/Z center corresponding to the trans-alkene configuration, which is thermodynamically favored and contributes to the overall stability of the salt form [6] [26] [30].

Conformational analysis of the cobimetinib structure reveals that the azetidine ring adopts a puckered conformation to minimize ring strain, while the piperidine ring preferentially exists in a chair conformation [20] [31]. The relative orientation of these ring systems is influenced by intramolecular interactions and contributes to the overall three-dimensional shape necessary for target binding [12] [31].

The compound's conformational flexibility is constrained by the presence of the tertiary alcohol group on the azetidine ring, which forms stabilizing intramolecular hydrogen bonds [1] [20]. This conformational restriction contributes to the compound's selectivity for its intended molecular targets [12] [13].

Fumarate Salt Formation and Properties

The formation of cobimetinib fumarate involves the acid-base reaction between cobimetinib, which contains a basic piperidine nitrogen, and fumaric acid [29] [30]. The salt formation process typically occurs in polar solvent systems, with isopropanol-water mixtures being commonly employed for crystallization [30]. The hemifumarate stoichiometry results from the diprotic nature of fumaric acid, allowing one fumaric acid molecule to neutralize two molecules of cobimetinib [1] [30].

The fumarate salt formation significantly enhances the physicochemical properties of cobimetinib compared to its free base form [20] [25] [29]. The salt exhibits improved aqueous solubility, which is pH-dependent and ranges from 0.72 milligrams per milliliter in water at 37 degrees Celsius to 48.21 milligrams per milliliter in 0.1 molar hydrochloric acid [20]. This enhanced solubility profile represents a substantial improvement over the free base form [20] [25].

The crystalline structure of cobimetinib fumarate demonstrates enhanced stability compared to the free base, with a defined melting point range of 233-241 degrees Celsius as determined by differential scanning calorimetry [20]. The salt form exhibits minimal hygroscopicity and maintains stability under standard storage conditions [20] [30].

The optical activity of cobimetinib fumarate has been measured at +5.989 degrees when dissolved in dimethyl sulfoxide, reflecting the contribution of the chiral center to the compound's optical properties [20]. The compound maintains a pKa value of 8.86 for the piperidine nitrogen, which influences its ionization behavior and solubility characteristics across different pH ranges [20] [28].

Chemical Identification Parameters

IUPAC Nomenclature and Systematic Identifiers

The systematic nomenclature of cobimetinib fumarate follows International Union of Pure and Applied Chemistry conventions and provides a comprehensive description of its molecular structure [2] [5] [6]. The complete IUPAC name for the salt form is (2E)-but-2-enedioic acid; bis(1-{3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoyl}-3-[(2S)-piperidin-2-yl]azetidin-3-ol) [2] [6].

For the cobimetinib free base component, the IUPAC nomenclature is 1-{3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoyl}-3-[(2S)-piperidin-2-yl]azetidin-3-ol [9] [17] [19]. This systematic name accurately reflects the stereochemical configuration, substitution patterns, and functional group arrangements within the molecule [9] [22].

Alternative systematic names have been documented in various chemical databases, including the more descriptive form [3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl][3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone hemifumarate [1] [5]. These nomenclature variations maintain consistency with the structural features while accommodating different naming conventions [8] [18].

The stereochemical descriptors within the systematic names specifically identify the S-configuration at the piperidine chiral center and the E-configuration of the fumarate double bond [2] [6] [26]. These stereochemical designations are essential for distinguishing cobimetinib fumarate from potential stereoisomers and ensuring accurate identification [20] [26].

Registry Numbers and Database Classifications

Cobimetinib fumarate has been assigned unique registry numbers across multiple chemical identification systems to facilitate accurate identification and database searches [2] [6] [17]. The Chemical Abstracts Service registry number for cobimetinib fumarate is 1369665-02-0, which serves as the primary identifier for the salt form [2] [4] [5]. The free base cobimetinib is assigned the separate CAS number 934660-93-2 [17] [19] [20].

The United States Adopted Names Unique Ingredient Identifier system has assigned the code 6EXI96H8SV to cobimetinib fumarate, while the free base receives the identifier ER29L26N1X [2] [6] [17]. These UNII codes are utilized by regulatory agencies for pharmaceutical identification and classification purposes [9] [18].

International chemical databases have incorporated cobimetinib fumarate under various identification systems [2] [6] [8]. The compound receives the ChEBI identifier CHEBI:90853 in the Chemical Entities of Biological Interest database [7]. The ChEMBL database assigns the identifier CHEMBL2364607 to the salt form, while the free base is designated CHEMBL2146883 [2] [17].

Additional database classifications include the KEGG Drug identifier D10615 for the salt form [3] [10] [14]. PubChem incorporates cobimetinib fumarate under compound identifier CID 71491931, with related entries for different salt forms [6]. The DrugBank database includes the compound under accession number DBSALT001290 for the salt form and DB05239 for the free base [2] [9].

| Parameter | Cobimetinib Fumarate | Cobimetinib Free Base | Database |

|---|---|---|---|

| CAS Registry Number | 1369665-02-0 | 934660-93-2 | Chemical Abstracts Service [2] [17] [20] |

| UNII | 6EXI96H8SV | ER29L26N1X | FDA [2] [6] [17] |

| InChI Key | RESIMIUSNACMNW-BXRWSSRYSA-N | BSMCAPRUBJMWDF-KRWDZBQOSA-N | PubChem [2] [6] [17] |

| ChEBI ID | CHEBI:90853 | CHEBI:90851 | ChEBI [7] [17] |

| ChEMBL ID | CHEMBL2364607 | CHEMBL2146883 | ChEMBL [2] [17] |

| KEGG Drug ID | D10615 | D10405 | KEGG [3] [17] |

| PubChem CID | 71491931 | 16222096 | PubChem [6] [17] |

| DrugBank ID | DBSALT001290 | DB05239 | DrugBank [2] [9] |

Structural Comparison with Parent Compound Cobimetinib

The structural relationship between cobimetinib fumarate and its parent compound cobimetinib free base demonstrates the impact of salt formation on molecular composition while preserving the essential pharmacophoric elements [20] [21] [23]. The free base cobimetinib exhibits a molecular formula of C₂₁H₂₁F₃IN₃O₂ with a molecular weight of 531.32 grams per mole [19] [20] [22]. This represents exactly half the molecular content of the active pharmaceutical ingredient present in the fumarate salt [20] [23].

The core structural framework remains identical between the two forms, with the azetidin-3-ol scaffold, piperidine ring system, and substituted aromatic components maintaining their spatial arrangements and connectivity patterns [1] [19] [20]. The stereochemical configuration at the piperidine chiral center is preserved in both forms, ensuring that the S-configuration critical for biological activity remains unchanged [20] [26].

The primary structural differences arise from the incorporation of the fumaric acid component in the salt form [1] [30]. The fumarate moiety introduces additional carboxylate functionalities that participate in ionic interactions with the protonated piperidine nitrogen atoms [29] [30]. This ionic bonding contributes to the enhanced crystalline stability and modified solubility profile observed in the salt form [20] [25].

Physical property comparisons reveal significant differences between the two forms [20] [25]. The free base exhibits poor aqueous solubility and reduced stability compared to the fumarate salt [20]. The salt formation process results in a white to off-white crystalline solid with improved handling characteristics and pharmaceutical processing advantages [20] [25] [30].

The melting point behavior differs substantially, with the fumarate salt exhibiting a well-defined melting range of 233-241 degrees Celsius, while the free base melting point characteristics are less well-characterized [20]. The optical rotation properties are primarily attributed to the cobimetinib component, with the fumarate salt maintaining measurable optical activity [20].

| Property | Cobimetinib Fumarate | Cobimetinib Free Base | Impact of Salt Formation |

|---|---|---|---|

| Molecular Formula | C₄₆H₄₆F₆I₂N₆O₈ | C₂₁H₂₁F₃IN₃O₂ | Addition of fumaric acid component [1] [20] |

| Molecular Weight | 1178.71 g/mol | 531.32 g/mol | 2.22-fold increase [20] [23] |

| Physical State | White to off-white crystalline solid | Solid | Enhanced crystalline properties [20] [25] |

| Aqueous Solubility | pH-dependent, improved | Poor | Significant solubility enhancement [20] |

| Melting Point | 233-241°C | Not well-characterized | Defined thermal properties [20] |

| Stability | Enhanced crystalline stability | Reduced stability | Improved pharmaceutical stability [20] [30] |

Molecular Representations and Computational Models

The molecular representation of cobimetinib fumarate encompasses various computational and structural formats that facilitate scientific communication and database storage [2] [6] [26]. The Simplified Molecular Input Line Entry System representation provides a linear notation that captures the complete structural information including stereochemistry [2] [6] [8]. For the salt form, the SMILES notation incorporates both cobimetinib molecules and the fumaric acid component with appropriate stereochemical descriptors [6] [26].

The International Chemical Identifier system provides hierarchical structural descriptions that enable precise molecular identification [2] [6]. The InChI representation for cobimetinib fumarate includes detailed connectivity information, stereochemical specifications, and tautomeric considerations [6] [26]. The corresponding InChI Key serves as a compressed hash code that facilitates database searches while maintaining structural specificity [2] [6] [8].

Three-dimensional molecular models of cobimetinib fumarate have been developed through computational chemistry approaches [24] [26] [31]. These models incorporate energy-minimized conformations that reflect the preferred spatial arrangements of the molecular components [26] [31]. The computational models account for intramolecular interactions, including hydrogen bonding patterns and steric considerations [31].

Crystal structure investigations have provided detailed atomic-level information about the solid-state arrangement of cobimetinib fumarate molecules [16] [30]. These crystallographic studies reveal the packing arrangements, intermolecular interactions, and lattice parameters that contribute to the compound's physical properties [30]. The crystal structure data supports the observed stability and solubility characteristics of the salt form [30].

Molecular modeling studies have examined the conformational preferences of cobimetinib within the fumarate salt structure [31]. These computational analyses indicate that the azetidine ring adopts a puckered conformation to minimize ring strain, while the piperidine ring maintains a chair conformation [31]. The relative orientations of the aromatic ring systems are influenced by intramolecular hydrogen bonding and van der Waals interactions [12] [31].

Physical Characteristics

Solid-State Properties and Polymorphism

Cobimetinib fumarate exists predominantly as a crystalline fumarate salt appearing as a white to off-white solid [1] [2] [3]. Polymorphism has been observed for the active substance, with cobimetinib existing in two solid forms [4]. However, the crystalline fumarate salt designated as Form A represents the thermodynamically stable form that is consistently produced during manufacturing processes [5].

The crystalline fumarate salt of cobimetinib, designated as Form A, demonstrates remarkable stability characteristics. This form was identified as the only crystalline form after extensive experimentation and proves to be thermodynamically stable and non-hygroscopic [5]. In contrast, the amorphous form is non-crystalline, hygroscopic, and readily converts to crystalline Form A under ambient conditions [5]. When attempting to synthesize various salts of cobimetinib, only the fumarate provided a single, stable crystalline form, while other attempted salts resulted in either amorphous materials or mixtures of crystalline and amorphous components [5].

Solubility Profile and Dissolution Characteristics

Cobimetinib fumarate exhibits a distinctive pH-dependent solubility profile [2] [3] [6]. The compound demonstrates significantly enhanced solubility under acidic conditions compared to neutral or alkaline environments. In aqueous media, the solubility ranges from 0.72 mg/mL in water at 37°C to 48.21 mg/mL in 0.1 M hydrochloric acid at 37°C [7]. This represents an approximately 67-fold increase in solubility under acidic conditions.

The pH dependency of solubility is particularly pronounced across the physiological pH range. At pH 1.9, cobimetinib fumarate exhibits high solubility, while at pH 6.4, the solubility decreases by approximately 100-fold compared to the acidic condition [6] [7]. Despite this significant pH-dependent variation, clinical studies have demonstrated that elevated gastric pH induced by proton pump inhibitors does not significantly affect cobimetinib bioavailability [8].

In organic solvents, cobimetinib fumarate shows variable solubility characteristics. The compound exhibits low solubility in nonpolar solvents such as toluene (<0.05% w/w), moderate solubility in polar protic solvents including ethanol (0.18% w/w) and methanol (0.82% w/w), and higher solubility in polar aprotic solvents such as dimethyl sulfoxide (approximately 25 mg/mL) and dimethyl formamide (approximately 33 mg/mL) [7] [9] [10].

Stability Parameters and Degradation Patterns

The crystalline Form A of cobimetinib fumarate demonstrates exceptional thermal stability, maintaining its integrity up to its melting point range of 233-241°C as determined by differential scanning calorimetry [7]. The compound exhibits non-hygroscopic properties, which contributes significantly to its long-term stability under normal storage conditions [5].

Storage stability studies indicate that cobimetinib fumarate maintains its physicochemical properties when stored at room temperature below 30°C in dry conditions away from light [11] [12]. The compound shows remarkable resistance to degradation under standard pharmaceutical storage conditions, with stability data supporting shelf-life assignments for commercial formulations.

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Characterization

The crystalline fumarate salt of cobimetinib Form A is characterized by distinctive solid-state ¹³C Nuclear Magnetic Resonance spectral features [5] [13]. The solid-state ¹³C NMR spectrum exhibits characteristic peaks at 175.3 ± 0.2 ppm, 173.6 ± 0.2 ppm, 117.5 ± 0.2 ppm, 155.5 ± 0.2 ppm, and 153.5 ± 0.2 ppm [5]. These peaks provide definitive identification markers for the crystalline Form A polymorph.

Solution-state NMR studies in deuterated dimethyl sulfoxide reveal additional structural confirmation. The ¹H NMR spectrum in DMSO-d₆ provides complementary structural information, while the ¹³C NMR spectrum in the same solvent offers detailed carbon environment characterization [14]. The integration ratios observed in solution NMR confirm the 2:1 stoichiometric relationship between cobimetinib and fumaric acid in the salt formation [15].

Mass Spectrometry Profiles

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been extensively developed for cobimetinib fumarate analysis [16] [17]. The molecular ion peak appears at m/z corresponding to the fumarate salt molecular weight of 1178.71 g/mol [1] [18]. Mass spectrometric fragmentation patterns provide characteristic fingerprints for structural confirmation and quantitative analysis in pharmaceutical applications.

Specialized analytical methods have been validated for cobimetinib determination in biological matrices using protein precipitation extraction followed by LC-MS/MS analysis [16]. These methods demonstrate sufficient sensitivity to detect terminal phase concentrations of the drug, with lower limits of quantification suitable for pharmacokinetic studies.

Infrared and Raman Spectroscopy Analysis

While specific infrared and Raman spectroscopic data for cobimetinib fumarate are limited in the literature, the compound's structural features suggest characteristic absorption bands in the fingerprint region. The presence of fluorine atoms, iodine substituents, and the fumarate moiety would be expected to produce distinctive vibrational signatures in both infrared and Raman spectra.

The fumarate component contributes characteristic peaks associated with carboxylate stretching vibrations and alkene C=C stretching modes. Research on related fumarate compounds has demonstrated that Raman spectroscopy can effectively distinguish fumarate-containing materials based on their vibrational fingerprints [19].

Thermal Analysis and Phase Behavior

Differential scanning calorimetry studies reveal that cobimetinib fumarate Form A exhibits a melting point range of 233-241°C [7]. The thermal transition appears as a sharp endothermic peak, indicating a well-defined crystalline structure with consistent thermal behavior [20]. Thermogravimetric analysis would be expected to show minimal weight loss prior to the melting point, consistent with the non-hygroscopic nature of the crystalline form.

The thermal stability extends well beyond normal pharmaceutical processing and storage temperatures, providing confidence in the compound's stability during manufacturing operations and long-term storage. The absence of polymorphic transitions below the melting point suggests that Form A represents the most thermodynamically stable crystalline arrangement under normal conditions.

X-ray Diffraction Patterns and Crystal Structure

X-ray powder diffraction analysis confirms that cobimetinib fumarate Form A crystallizes in an orthorhombic crystal system with space group P2₁2₁2₁ [14]. The unit cell parameters are characterized by dimensions of a = 10.42 Å, b = 12.37 Å, and c = 24.81 Å . These crystallographic parameters provide definitive identification of the Form A polymorph.

The powder X-ray diffraction pattern exhibits characteristic peaks at specific 2θ values that serve as fingerprint identifications for the crystalline form. Key diffraction peaks appear at 4.6 ± 0.2° 2θ, 12.1 ± 0.2° 2θ, 13.2 ± 0.2° 2θ, 13.6 ± 0.2° 2θ, and 14.5 ± 0.2° 2θ (CuKα radiation, λ = 1.5418 Å) [5] [14]. These diffraction angles provide reliable identification criteria for quality control and polymorphic form verification.

The crystal structure analysis reveals that fumarate anions are incorporated into the crystal lattice in a specific geometric arrangement that stabilizes the overall crystal structure . This incorporation contributes to the enhanced stability and consistent crystallization behavior observed for Form A.

Amorphous Form Characteristics and Stability

The amorphous form of cobimetinib fumarate exhibits markedly different properties compared to the crystalline Form A [5] [15]. Amorphous cobimetinib fumarate is characterized by its hygroscopic nature and tendency to absorb moisture from the environment, which can lead to stability concerns during storage and handling.

Differential scanning calorimetry studies of amorphous cobimetinib fumarate reveal a glass transition followed by crystallization events upon heating [15]. The amorphous form demonstrates a tendency to convert spontaneously to the more stable crystalline Form A, particularly under conditions of elevated temperature or humidity exposure.

The preparation and characterization of amorphous cobimetinib fumarate have been documented through specialized precipitation processes [15]. However, the inherent instability and hygroscopic nature of the amorphous form make it unsuitable for pharmaceutical development, leading to the preferential use of the crystalline Form A in commercial formulations.

Studies employing X-ray photoelectron spectroscopy have been used to distinguish between true salt formation and physical mixtures of cobimetinib with fumaric acid [15]. These analytical techniques confirm that controlled precipitation processes can yield authentic salt formation rather than simple physical mixtures, which is crucial for achieving the desired physicochemical properties and stability characteristics.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Wikipedia

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Asfuroglu M, Asfuroğlu Y. A novel side effect of mitogen-activated protein kinase inhibitor cobimetinib: Acute corneal decompensation. Indian J Ophthalmol. 2019 Dec;67(12):2073-2075. doi: 10.4103/ijo.IJO_2025_18. PubMed PMID: 31755464.

3: Poduje S, Marić Brozić J, Prkačin I, Delaš Aždajić M, Goren A. Vemurafenib and cobimetinib - induced toxic epidermal necrolysis in a patient with metastatic melanoma. Dermatol Ther. 2019 Nov 21. doi: 10.1111/dth.13174. [Epub ahead of print] PubMed PMID: 31750971.

4: Ribas A, Daud A, Pavlick AC, Gonzalez R, Lewis KD, Hamid O, Gajewski TF, Puzanov I, Wongchenko M, Rooney I, Hsu JJ, Yan Y, Park E, McArthur GA. Extended 5-Year Follow-up Results of a Phase Ib Study (BRIM7) of Vemurafenib and Cobimetinib in BRAF-Mutant Melanoma. Clin Cancer Res. 2019 Nov 15. doi: 10.1158/1078-0432.CCR-18-4180. [Epub ahead of print] PubMed PMID: 31732523.

5: Moyon Q, Boussouar S, Maksud P, Emile JF, Charlotte F, Aladjidi N, Prévot G, Donadieu J, Amoura Z, Grenier P, Haroche J, Aubart FC. Lung Involvement in Destombes-Rosai-Dorfman Disease: Clinical and Radiological Features and Response to the MEK Inhibitor Cobimetinib. Chest. 2019 Oct 24. pii: S0012-3692(19)34099-1. doi: 10.1016/j.chest.2019.09.036. [Epub ahead of print] PubMed PMID: 31669429.

6: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548657/ PubMed PMID: 31643968.

7: King AC, Diamond EL, Orozco JS, Morse HR, Ouyang LL, Schöder H, Rampal RK. Cobimetinib-induced "dropped head syndrome" and subsequent disease management in an Erdheim-Chester patient. Clin Case Rep. 2019 Sep 10;7(10):1989-1993. doi: 10.1002/ccr3.2297. eCollection 2019 Oct. PubMed PMID: 31624624; PubMed Central PMCID: PMC6787838.

8: Sorich MJ, Rowland A, Hopkins AM. Validation of dabrafenib-trametinib prognostic groups in patients treated with vemurafenib and cobimetinib for advanced BRAF-mutated melanoma. Melanoma Res. 2019 Aug 14. doi: 10.1097/CMR.0000000000000634. [Epub ahead of print] PubMed PMID: 31425480.

9: Lewis KD, Larkin J, Ribas A, Flaherty KT, McArthur GA, Ascierto PA, Dréno B, Yan Y, Wongchenko M, McKenna E, Zhu Q, Mun Y, Hauschild A. Impact of depth of response on survival in patients treated with cobimetinib ± vemurafenib: pooled analysis of BRIM-2, BRIM-3, BRIM-7 and coBRIM. Br J Cancer. 2019 Oct;121(7):522-528. doi: 10.1038/s41416-019-0546-y. Epub 2019 Aug 16. PubMed PMID: 31417188.

10: Razanamahery J, Malakhia A, Guillon B, Humbert S, Magy-Bertrand N. Multiple arterial thrombosis and pericarditis revealing histiocytosis successfully treated with MEK-inhibitor cobimetinib. Clin Exp Rheumatol. 2019 Jul 22. [Epub ahead of print] PubMed PMID: 31376269.

11: Pfeifle I, Bohnekamp J, Volkhardt A, Kirsten H, Rohwedder A, Thum A, Magin TM, Kunz M. MEK inhibitor cobimetinib rescues a dRaf mutant lethal phenotype in Drosophila melanogaster. Exp Dermatol. 2019 Sep;28(9):1079-1082. doi: 10.1111/exd.14010. Epub 2019 Aug 19. PubMed PMID: 31338879.

12: Iafolla MA, Ramsay J, Wismer J, McWhirter E. Cobimetinib- and vemurafenib-induced granulomatous dermatitis and erythema induratum: A case report. SAGE Open Med Case Rep. 2019 May 16;7:2050313X19847358. doi: 10.1177/2050313X19847358. eCollection 2019. PubMed PMID: 31205706; PubMed Central PMCID: PMC6537058.

13: Lewis K, Hauschild A, Larkin J, Ribas A, Flaherty KT, McArthur GA, Dréno B, McKenna E, Zhu Q, Mun Y, Ascierto PA. Effect of concomitant dosing with acid-reducing agents and vemurafenib dose on survival in patients with BRAF(V600) mutation-positive metastatic melanoma treated with vemurafenib ± cobimetinib. Eur J Cancer. 2019 Jul;116:45-55. doi: 10.1016/j.ejca.2019.05.002. Epub 2019 Jun 4. PubMed PMID: 31173962.

14: Sullivan RJ, Hamid O, Gonzalez R, Infante JR, Patel MR, Hodi FS, Lewis KD, Tawbi HA, Hernandez G, Wongchenko MJ, Chang Y, Roberts L, Ballinger M, Yan Y, Cha E, Hwu P. Atezolizumab plus cobimetinib and vemurafenib in BRAF-mutated melanoma patients. Nat Med. 2019 Jun;25(6):929-935. doi: 10.1038/s41591-019-0474-7. Epub 2019 Jun 6. PubMed PMID: 31171876.

15: Diamantopoulos PT, Lakiotaki E, Kyriakakis G, Gogas H. New primary melanoma in a patient under triple therapy with vemurafenib, cobimetinib, and atezolizumab for metastatic melanoma. Melanoma Res. 2019 May 30. doi: 10.1097/CMR.0000000000000627. [Epub ahead of print] PubMed PMID: 31157737.

16: Han L, Zhang Q, Dail M, Shi C, Cavazos A, Ruvolo VR, Zhao Y, Kim E, Rahmani M, Mak DH, Jin SS, Chen J, Phillips DC, Bottecelli Koller P, Jacamo R, Burks JK, DiNardo C, Daver N, Jabbour E, Wang J, Kantarjian HM, Andreeff M, Grant S, Leverson JD, Sampath D, Konopleva M. Concomitant targeting of BCL2 with venetoclax and MAPK signaling with cobimetinib in acute myeloid leukemia models. Haematologica. 2019 May 23. pii: haematol.2018.205534. doi: 10.3324/haematol.2018.205534. [Epub ahead of print] PubMed PMID: 31123034.

17: Shapiro GI, LoRusso P, Kwak E, Pandya S, Rudin CM, Kurkjian C, Cleary JM, Pilat MJ, Jones S, de Crespigny A, Fredrickson J, Musib L, Yan Y, Wongchenko M, Hsieh HJ, Gates MR, Chan IT, Bendell J. Phase Ib study of the MEK inhibitor cobimetinib (GDC-0973) in combination with the PI3K inhibitor pictilisib (GDC-0941) in patients with advanced solid tumors. Invest New Drugs. 2019 Apr 24. doi: 10.1007/s10637-019-00776-6. [Epub ahead of print] PubMed PMID: 31020608.

18: Eng C, Kim TW, Bendell J, Argilés G, Tebbutt NC, Di Bartolomeo M, Falcone A, Fakih M, Kozloff M, Segal NH, Sobrero A, Yan Y, Chang I, Uyei A, Roberts L, Ciardiello F; IMblaze370 Investigators. Atezolizumab with or without cobimetinib versus regorafenib in previously treated metastatic colorectal cancer (IMblaze370): a multicentre, open-label, phase 3, randomised, controlled trial. Lancet Oncol. 2019 Jun;20(6):849-861. doi: 10.1016/S1470-2045(19)30027-0. Epub 2019 Apr 16. Erratum in: Lancet Oncol. 2019 Jun;20(6):e293. PubMed PMID: 31003911.

19: Hellmann MD, Kim TW, Lee CB, Goh BC, Miller WH, Oh DY, Jamal R, Chee CE, Chow LQM, Gainor JF, Desai J, Solomon BJ, Das Thakur M, Pitcher B, Foster P, Hernandez G, Wongchenko MJ, Cha E, Bang YJ, Siu LL, Bendell J. Phase Ib study of atezolizumab combined with cobimetinib in patients with solid tumors. Ann Oncol. 2019 Jul 1;30(7):1134-1142. doi: 10.1093/annonc/mdz113. PubMed PMID: 30918950.

20: Engel S, Luessi F, Henning B, Bittner S, Loquai C, Zipp F. Vemurafenib and cobimetinib combination therapy for BRAFV600E-mutated melanoma favors posterior reversible encephalopathy syndrome. Ann Oncol. 2019 Mar 26. pii: mdz114. doi: 10.1093/annonc/mdz114. [Epub ahead of print] PubMed PMID: 30911762.